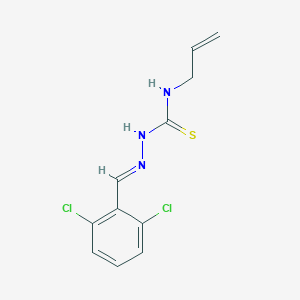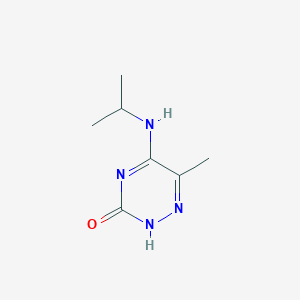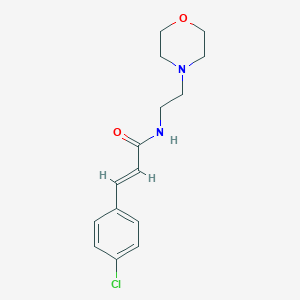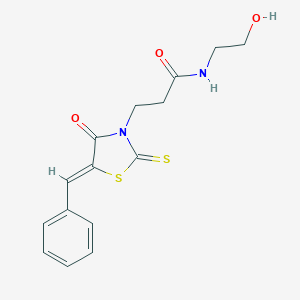![molecular formula C18H25NO3 B255349 Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester](/img/structure/B255349.png)
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl group attached to the benzoate moiety, with a cyclohexanecarbonylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester typically involves the esterification of 4-(cyclohexanecarbonylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester can be compared with other similar compounds, such as:
Butyl benzoate: Lacks the cyclohexanecarbonylamino substituent, making it less complex.
Cyclohexanecarbonylamino benzoate: Does not have the butyl ester group, affecting its solubility and reactivity.
Ethyl 4-(cyclohexanecarbonylamino)benzoate: Similar structure but with an ethyl group instead of a butyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
butyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C18H25NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,20) |
Clave InChI |
UXFYSIOPSIHAJN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
